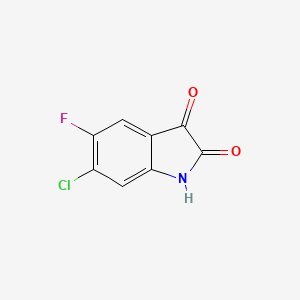
5-Fluoro-6-chloroisatin
Übersicht
Beschreibung
5-Fluoro-6-chloroisatin is an organic compound with the molecular formula C8H3ClFNO2 . It has a molecular weight of 199.57 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-Fluoro-6-chloroisatin involves the reaction of A/- (3-chloro-4-fluorophenyl)-2- (hydroxyimino)ethanamide with concentrated H2S04 at 65-90°C . The mixture is heated for 1.5 hours, cooled to room temperature, and then poured onto ice . The resulting solid is collected by filtration, washed with water, and air-dried to yield 5-Fluoro-6-chloroisatin .Molecular Structure Analysis
The IUPAC name for 5-Fluoro-6-chloroisatin is 6-chloro-5-fluoro-1H-indole-2,3-dione . The InChI code is 1S/C8H3ClFNO2/c9-4-2-6-3 (1-5 (4)10)7 (12)8 (13)11-6/h1-2H, (H,11,12,13) .Physical And Chemical Properties Analysis
5-Fluoro-6-chloroisatin is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- Vibrational & Electronic Properties : Natural Bonding Orbitals (NBOs) analysis was applied to isatin derivatives including 5-fluoroisatin and 5-chloroisatin to understand intra-molecular charge transfer interactions, electron density, and the HOMO-LUMO energy gap-dependent properties. This study aids in comprehending the stability and molecular geometry of these compounds (Kandermili et al., 2021).
Synthesis and Reactivity
- Radioligand Synthesis for PET Imaging : A study on synthesizing radiofluorinated derivatives of the 5-HT(1A) receptor antagonist, WAY-100635, for in vivo brain receptor studies in PET imaging, involved using analogues like 5-fluoro-WAY-100635 (Karramkam et al., 2003).
- Derivatives Synthesis and Structure : Research on synthesizing 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils showed high yields through oxidative halogenation of 5-fluorouracil. Theoretical calculations confirmed the structures of these compounds (Chernikova et al., 2015).
Potential Biomedical Applications
- Antiviral Activity : A study on 5-chloro-5-fluoro-6-alkoxypyrimidines, synthesized from 5-fluorouracil, demonstrated high antiviral activity against respiratory syncytial virus and human flu viruses (Chernikova et al., 2019).
- Cancer Treatment and Drug Resistance : Research has explored the mechanisms of action and clinical strategies of 5-Fluorouracil (5-FU), a widely used cancer treatment drug, highlighting its role in systemic chemotherapy for colorectal cancer and the ongoing development of novel antitumor agents (Longley et al., 2003; Gustavsson et al., 2015).
Chemical and Physical Analysis
- Vibrational Spectra Analysis : FT-Raman and FT-IR spectra, along with DFT calculations on monomeric and dimeric structures of 5-fluoro- and 5-chloro-salicylic acid, were conducted to understand their molecular structures and vibrations (Karabacak et al., 2010).
Drug Degradation and Environmental Impact
- Kinetics of Drug Degradation : A study examined the degradation of the antineoplastic drug 5-fluorouracil by chlorine and bromine, highlighting the importance of understanding the chemical fate of drugs in chlorinated environments (Li et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWNCFDSGAFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618201 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-chloroisatin | |
CAS RN |
96202-57-2 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96202-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

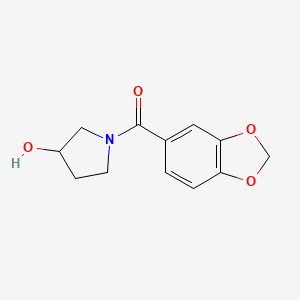
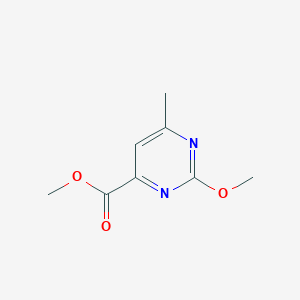
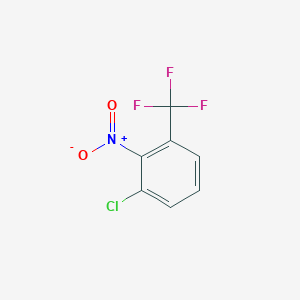
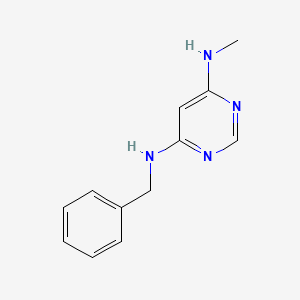
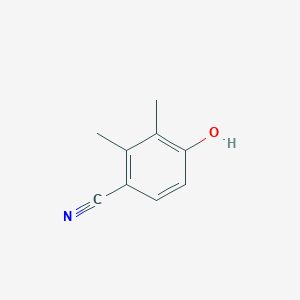
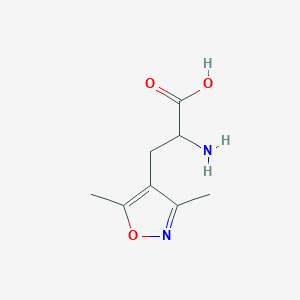
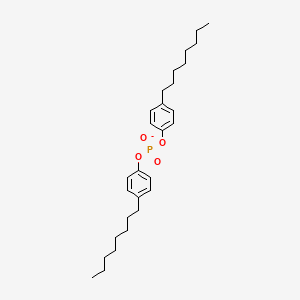
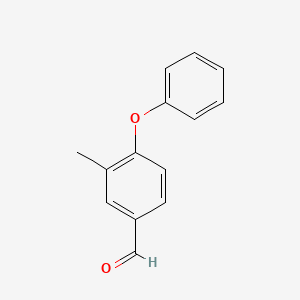
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
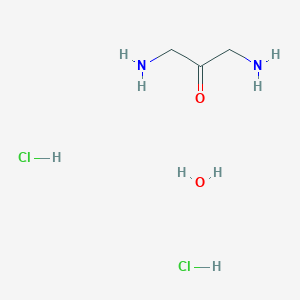
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
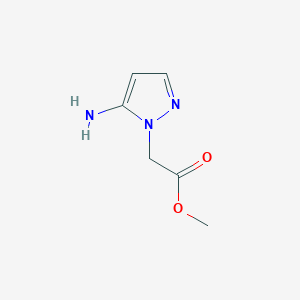
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)